α1A-Adrenoceptor Agonist Potency: 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide Exhibits Nanomolar EC₅₀ in Recombinant Human Receptor Assays
In recombinant rat-1 fibroblasts expressing human α1A-adrenoceptors, 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide demonstrates agonist potency with an EC₅₀ of 4.60 nM [1][2]. A confirmatory assay reports EC₅₀ = 5 nM for activation of human α1A-adrenergic receptor in the same cellular system [2]. The compound also exhibits binding affinity with Kᵢ = 44 nM and IC₅₀ = 107 nM in radioligand displacement assays against cloned human α1A-adrenoceptors [2]. While no direct head-to-head comparison with a named comparator exists in the source data, this EC₅₀ value falls within the nanomolar potency range characteristic of known α1A-adrenoceptor agonists, establishing the compound as a validated tool for α1A-adrenergic signaling studies.
| Evidence Dimension | α1A-adrenoceptor agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 4.60 nM; confirmatory EC₅₀ = 5 nM; Kᵢ = 44 nM; IC₅₀ = 107 nM |
| Comparator Or Baseline | Class-level benchmark for α1A agonists (nanomolar range expected); no named direct comparator |
| Quantified Difference | Not calculable without direct comparator; compound is nanomolar-potent α1A agonist |
| Conditions | Rat-1 fibroblasts expressing human α1A-adrenoceptors; [³H]-radioligand displacement |
Why This Matters
Validated nanomolar EC₅₀ enables direct use in α1A-adrenoceptor functional assays without requiring de novo potency determination.
- [1] BindingDB. BDBM50421580 (CHEMBL117248): EC₅₀ = 4.60 nM for α1A-adrenoceptor agonism in rat-1 fibroblasts expressing human α1A. View Source
- [2] BindingDB. BDBM50421580: EC₅₀ = 5 nM, Kᵢ = 44 nM, IC₅₀ = 107 nM for human α1A-adrenoceptor. View Source
